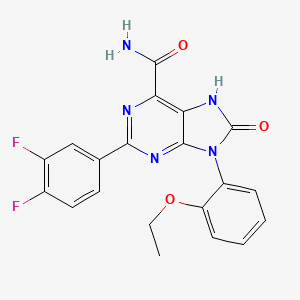

2-(3,4-difluorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N5O3/c1-2-30-14-6-4-3-5-13(14)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-7-8-11(21)12(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNWBXNKRBTVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-difluorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention due to its potential biological activities. Its unique structure, featuring a purine core with difluorophenyl and ethoxyphenyl substituents, suggests promising pharmacological applications, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

Key Features:

- Purine Core: Central to its biological activity, influencing nucleic acid metabolism.

- Difluorophenyl Group: Enhances lipophilicity and metabolic stability.

- Ethoxyphenyl Substituent: May influence biological interactions and efficacy.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities. The following areas have been explored:

-

Anti-inflammatory Activity:

- Compounds structurally related to this purine derivative have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and pathways .

-

Anticancer Properties:

- The purine scaffold is implicated in nucleic acid synthesis and repair, making it a target for cancer therapies. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells .

-

Antiviral Activity:

- Investigations into purine derivatives have suggested potential effectiveness against viral infections by disrupting viral replication processes .

The biological effects of the compound are hypothesized to arise from its interaction with specific molecular targets. These include:

- Enzyme Inhibition: The carboxamide group may interact with active sites of enzymes involved in inflammatory pathways or cancer cell proliferation.

- Cell Signaling Modulation: The compound may influence signaling pathways critical for cell survival and proliferation .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminopurine | Amino group at position 2 | Role in nucleic acid synthesis |

| 6-Mercaptopurine | Thiol group at position 6 | Used in cancer chemotherapy |

| 9-Methyladenine | Methyl group at position 9 | Involved in cellular signaling |

The unique combination of difluoro and ethoxy groups in This compound may enhance its pharmacological properties compared to these compounds .

Study on Anti-inflammatory Effects

A study conducted on a series of purine derivatives demonstrated that the presence of difluoro substituents significantly increased the inhibition of inflammatory markers in cultured macrophages. This suggests that the structural modifications in this compound could lead to enhanced therapeutic effects against inflammatory diseases .

Anticancer Activity Evaluation

In vitro assays on cancer cell lines revealed that the compound exhibited cytotoxic effects comparable to established chemotherapeutics. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential coupling of substituted phenyl groups to the purine core, requiring precise control of reaction parameters. Critical steps include:

- Halogenation/Substitution : Use of Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce difluorophenyl and ethoxyphenyl groups .

- Purine Core Assembly : Cyclization under acidic conditions (e.g., H2SO4) to form the 8-oxo-purine scaffold .

- Carboxamide Formation : Activation of the 6-position carboxyl group using EDCl/HOBt, followed by amidation . Optimization requires monitoring reaction time (6–24 hours), temperature (60–100°C), and solvent polarity (DMF or THF) to maximize yield (>70%) and purity (>95% by HPLC) .

Q. How can spectroscopic and chromatographic methods characterize this compound’s purity and structure?

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.1 ppm) and ethoxy groups (δ 1.3–4.0 ppm). Fluorine substituents induce deshielding in adjacent carbons .

- LC-MS : Confirm molecular weight (449.467 g/mol, [M+H]+ at m/z 450) and detect impurities (<2%) .

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12 minutes) for purity assessment .

Q. What are the compound’s physicochemical properties relevant to in vitro assays?

Key properties include:

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions:

- Hydrogen bonds between the carboxamide and Thr765.

- π-π stacking of difluorophenyl with Phe723 .

- MD Simulations : Analyze stability over 100 ns trajectories (RMSD <2 Å) to validate binding poses .

- QSAR : Correlate substituent electronegativity (fluorine vs. methoxy) with inhibitory activity (IC50) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. lack of efficacy)?

Contradictions may arise from assay conditions or target promiscuity. Mitigation approaches:

- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify off-target effects .

- Selectivity Profiling : Use kinase/phosphatase panels (e.g., Eurofins) to quantify inhibition (% control at 10 µM) .

- Cellular Context : Compare activity in cancer cell lines (e.g., HeLa vs. MCF-7) with varying target expression .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in derivatization?

- Steric Effects : The 3,4-difluorophenyl group hinders nucleophilic attack at the 2-position, favoring electrophilic substitution at the 8-oxo site .

- Electronic Effects : Ethoxy groups increase electron density on the purine core, enhancing susceptibility to oxidation (e.g., KMnO4-mediated ring opening) .

- Derivatization Example : Bromination at C7 using NBS yields a precursor for Pd-catalyzed cross-coupling .

Methodological Challenges and Solutions

Q. What statistical design optimizes reaction conditions for scale-up synthesis?

Apply a Box-Behnken design to evaluate three factors:

- Temperature (X1: 60–100°C)

- Catalyst loading (X2: 1–5 mol%)

- Solvent polarity (X3: DMF vs. THF) Response surface analysis identifies optimal conditions (e.g., 80°C, 3 mol% Pd(PPh3)4, THF) for 85% yield .

Q. How to validate the compound’s mechanism of action in complex biological systems?

- CRISPR Knockout : Generate target gene (e.g., EGFR)-KO cell lines to confirm on-target effects .

- Thermal Shift Assay : Monitor protein melting temperature (ΔTm) shifts upon compound binding .

- Metabolomics : Track purine metabolism changes via LC-MS/MS (e.g., ATP/ADP ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.